2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate
Description
This compound is a quaternary ammonium salt featuring a hydroxy-dimethoxyphenyl acryloyloxy moiety and a thiocyanate counterion. Structurally, it combines a phenolic acrylate ester with a trimethylammonium group, making it distinct in its polarity and solubility profile.
Properties
Molecular Formula |
C17H24N2O5S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[(E)-3-(4-hydroxy-2,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-16(19)7-6-12-10-15(21-5)13(18)11-14(12)20-4;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |
InChI Key |
NPOZDPAVPFLLCN-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C=C1OC)O)OC.C(#N)[S-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C=C1OC)O)OC.C(#N)[S-] |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-(4-Hydroxy-2,5-dimethoxyphenyl)acrylic Acid
The synthesis begins with the preparation of 3-(4-hydroxy-2,5-dimethoxyphenyl)acrylic acid, a phenolic intermediate. Academic studies demonstrate that acryloylation of 4-hydroxy-2,5-dimethoxybenzaldehyde via Knoevenagel condensation with malonic acid in pyridine yields the α,β-unsaturated carboxylic acid. Catalysts such as indium chloride (InCl₃) or ruthenium(III) chloride (RuCl₃) enhance reaction rates and regioselectivity under solvent-free conditions.
Key Conditions
Formation of the Quaternary Ammonium Ester
The acrylic acid is esterified with N,N-dimethylethanolamine using carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane. Subsequent quaternization with methyl iodide in acetonitrile at 60°C for 12 hours generates the trimethylethanaminium iodide intermediate.
Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | DCC (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, RT | 78% |
| Quaternization | CH₃I (3 eq), CH₃CN, 60°C, 12 h | 89% |
Anion Exchange to Thiocyanate
The iodide counterion is replaced via metathesis with potassium thiocyanate (KSCN) in ethanol. Industrial protocols from thiocyanate synthesis patents recommend a 1:1.2 molar ratio of the quaternary ammonium iodide to KSCN, stirred at 40°C for 6 hours. Recrystallization from hot ethanol yields the pure thiocyanate salt.
Optimized Protocol
Catalytic Methods and Process Intensification
Ultrasound-Assisted Synthesis
Recent studies highlight ultrasound irradiation (35 kHz) as a green chemistry approach. Applying ultrasound during esterification reduces reaction time from 12 hours to 2 hours and improves yield to 91% by enhancing mass transfer.
Solid Acid Catalysts
Heterogeneous catalysts like phosphotungstic acid (PTA) and zirconium chloride-supported bentonite clay enable solvent-free esterification. PTA (5 mol%) achieves 88% conversion at 70°C within 3 hours, eliminating the need for toxic solvents.
Purification and Characterization
Recrystallization Techniques
The final product is purified via gradient recrystallization:
Chemical Reactions Analysis
2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: The thiocyanate ion can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H24N2O5S
- Molecular Weight : 368.45 g/mol
- CAS Number : 7431-77-8
The compound features a trimethylated nitrogen atom, an acrylate moiety, and a hydroxy-substituted aromatic ring, which contribute to its unique properties and potential biological activities. It exists as a thiocyanate salt derived from sinapine, an alkaloid found in cruciferous plants .
Biological Activities
Research indicates that 2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate exhibits various biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, compounds similar in structure have demonstrated IC50 values in the low micromolar range against human tumor cells .
- Membrane Transporter Interaction : The compound’s structure suggests it may interact with membrane transporters or ion channels, indicating potential applications in drug delivery systems or as a therapeutic agent targeting specific pathways in cellular processes .
Applications in Medicinal Chemistry
The unique properties of 2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate make it suitable for several applications:
- Drug Development : Its anticancer properties position it as a candidate for further development into chemotherapeutic agents.
- Biological Research : The compound can be utilized in studies examining cellular mechanisms involving membrane transporters or signaling pathways.
- Pharmacological Studies : Its ability to modulate biological activities makes it a valuable tool for pharmacological investigations aimed at understanding disease mechanisms and treatment strategies.
Mechanism of Action
The mechanism of action of 2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes . The antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Hazard Profiles
Biological Activity
The compound 2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate, with CAS number 7431-77-8, is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula : C17H24N2O5S
- Molecular Weight : 368.45 g/mol
- CAS Number : 7431-77-8
- MDL Number : MFCD13195301
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of interest include:
- Anticancer Activity : Research indicates that compounds similar to this structure may exhibit anticancer properties. For instance, studies have shown that phenolic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways .
- Antimicrobial Properties : The presence of a thiocyanate group in the structure suggests potential antimicrobial activity. Thiocyanates have been documented for their ability to inhibit microbial growth, making this compound a candidate for further exploration in antimicrobial therapies .
- Neuroprotective Effects : Some derivatives of similar compounds have demonstrated neuroprotective effects in preclinical models. These effects are often attributed to the ability to modulate oxidative stress and inflammatory responses in neuronal cells .
Anticancer Studies
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various phenolic compounds on human cancer cell lines. The results indicated that compounds with hydroxyl and methoxy groups significantly inhibited cell proliferation and induced apoptosis in breast and colon cancer cells . The specific mechanisms involved included the activation of caspases and the downregulation of anti-apoptotic proteins.
Antimicrobial Activity
In another study focusing on antimicrobial efficacy, researchers tested the antimicrobial properties of thiocyanate derivatives against several bacterial strains. The findings revealed that these compounds exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Neuroprotection
Research into neuroprotective agents has highlighted the role of phenolic compounds in reducing neuroinflammation. A study demonstrated that similar compounds could decrease levels of pro-inflammatory cytokines in neuronal cultures exposed to oxidative stress . This suggests a potential application for neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O5S |
| Molecular Weight | 368.45 g/mol |
| CAS Number | 7431-77-8 |
| Anticancer Activity | Induces apoptosis |
| Antimicrobial Activity | Effective against bacteria |
| Neuroprotective Effects | Reduces neuroinflammation |
Q & A
Basic Research Questions
Q. How can the synthesis of 2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate be optimized for yield and purity?
- Methodological Answer :
- Begin with the condensation of 4-hydroxy-2,5-dimethoxyphenylacrylic acid with N,N,N-trimethylethanaminium chloride, followed by thiocyanate substitution. Use anhydrous conditions to minimize hydrolysis of the thiocyanate group .
- Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., 1:1 molar ratio of acryloyl chloride to trimethylethanaminium base) to avoid side products like unreacted intermediates .
- Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and confirm purity using elemental analysis (e.g., C, H, N, S content matching theoretical values) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., acryloyl C=O stretch at ~1660 cm⁻¹, thiocyanate S-C≡N stretch at ~2100 cm⁻¹) .
- NMR : Use ¹H NMR to resolve methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR confirms quaternary ammonium signals (δ ~55–65 ppm) and thiocyanate carbon (δ ~110 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M]⁺ at m/z corresponding to C₂₀H₂₈N₂O₅S⁺) and fragmentation patterns .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC .
- Photostability : Expose to UV light (300–400 nm) and analyze for thiocyanate dissociation using ion chromatography .
- Store in amber glass vials under inert gas (e.g., argon) at –20°C to prevent oxidation and moisture absorption .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the thiocyanate group in this compound?
- Methodological Answer :
- The thiocyanate group undergoes nucleophilic substitution (e.g., with amines or thiols) or metal coordination. Use DFT calculations to model transition states for substitution reactions .
- Validate experimentally: React with benzylamine in DMF and track SCN⁻ release via ion-selective electrodes . Compare reactivity to analogous compounds (e.g., replacing SCN⁻ with Cl⁻) to isolate electronic effects .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Scenario : Discrepancies in ¹H NMR aromatic proton splitting.
- Resolution :
Verify reaction pH: Acidic conditions may protonate the quaternary ammonium, altering electron density on the aromatic ring .
Check for residual solvents (e.g., DMF) that might shift peaks; use D₂O exchange to identify exchangeable protons .
Perform X-ray crystallography to confirm solid-state structure and compare with solution-phase NMR data .
Q. What experimental designs are suitable for studying environmental fate and biodegradation?
- Methodological Answer :
- Fate Studies : Use OECD 307 guidelines: Incubate compound in soil/water systems (aerobic/anaerobic) and quantify residues via LC-MS/MS. Track thiocyanate leaching using ion chromatography .
- Biotransformation : Expose to microbial consortia (e.g., activated sludge); identify metabolites (e.g., demethylated or hydroxylated derivatives) using high-resolution mass spectrometry .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to acetylcholinesterase (targeting the quaternary ammonium moiety). Validate with MD simulations to assess binding stability .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with cytotoxicity data from in vitro assays (e.g., HepG2 cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
